molecular formula C25H20N4O4S B11530403 15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

Cat. No.: B11530403
M. Wt: 472.5 g/mol
InChI Key: MMHZOOUCHDYXKR-UHFFFAOYSA-N
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Description

15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile is a complex organic compound with a unique structure. This compound is characterized by its pentacyclic framework, which includes a combination of nitrogen, sulfur, and oxygen atoms. The presence of a nitrophenyl group and a carbonitrile group further adds to its chemical diversity.

Preparation Methods

The synthesis of 15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the core pentacyclic structure, followed by the introduction of the nitrophenyl and carbonitrile groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The carbonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, its nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The carbonitrile group may also play a role in binding to specific sites on proteins or other biomolecules. These interactions can trigger various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Compared to other similar compounds, 15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile stands out due to its unique pentacyclic structure and the presence of both nitrophenyl and carbonitrile groups. Similar compounds include those with variations in the core structure or different substituents, such as:

These comparisons highlight the distinct chemical and biological properties of this compound, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H20N4O4S

Molecular Weight

472.5 g/mol

IUPAC Name

15-(4-nitrophenyl)-11,17-dioxo-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile

InChI

InChI=1S/C25H20N4O4S/c26-12-16-20(13-8-10-14(11-9-13)29(32)33)22-17(5-3-6-18(22)30)28-23(16)27-24(31)21-15-4-1-2-7-19(15)34-25(21)28/h8-11,20H,1-7H2,(H,27,31)

InChI Key

MMHZOOUCHDYXKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C5=C(C(C(=C4NC3=O)C#N)C6=CC=C(C=C6)[N+](=O)[O-])C(=O)CCC5

Origin of Product

United States

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